Teludipine-d6 is synthesized from teludipine through specific deuteration processes. The availability of teludipine-d6 is crucial for researchers who require isotopically labeled compounds for mass spectrometry and other analytical techniques.
Teludipine-d6 is classified as a calcium channel blocker, which inhibits the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle tissues. This classification places it among various therapeutic agents used to manage hypertension and other cardiovascular conditions.
The synthesis of teludipine-d6 typically involves the following methods:
The technical details of the synthesis often include:
The molecular structure of teludipine-d6 closely resembles that of teludipine, with the key difference being the presence of deuterium atoms. The structural formula can be represented as follows:
Where represents deuterium atoms replacing hydrogen.
The molecular weight of teludipine-d6 is approximately 394.9 g/mol, which can be confirmed through mass spectrometry techniques. The presence of deuterium alters the molecular vibrations and can be detected in spectroscopic analyses.
Teludipine-d6 participates in various chemical reactions similar to its non-deuterated counterpart. These reactions include:
The reactions involving teludipine-d6 are typically analyzed using high-performance liquid chromatography coupled with mass spectrometry. This allows for precise tracking of metabolic pathways and interactions within biological systems.
The mechanism of action for teludipine-d6 involves blocking calcium channels in vascular smooth muscle and cardiac tissue. By inhibiting calcium influx, it leads to:
Pharmacological studies indicate that teludipine-d6 exhibits a dose-dependent effect on calcium channel inhibition, which can be quantitatively measured using electrophysiological methods.
Analytical data obtained from techniques such as infrared spectroscopy and nuclear magnetic resonance provide insights into the functional groups present and confirm the successful incorporation of deuterium.
Teludipine-d6 serves several important roles in scientific research:
Teludipine-d6 (CAS: 1246833-02-2) is a deuterated derivative of the calcium channel blocker Teludipine hydrochloride. Its molecular formula is C₂₈H₃₂D₆N₂O₆, with a molecular weight of 504.65 g/mol. The compound features six deuterium atoms (D) replacing hydrogen atoms at the dimethylamino group, specifically at the two methyl substituents of the tertiary amine. This isotopic labeling yields a distinct mass signature of 504.31 g/mol (exact mass), enabling precise tracking in analytical studies [9].
The core structure retains the dihydropyridine scaffold characteristic of calcium channel blockers, with an E-configured propenyl group at the phenyl ring and diethyl ester groups at positions 3 and 5. The presence of deuterium alters vibrational frequencies, detectable via NMR and mass spectrometry, without significantly changing the compound’s steric or electronic properties. Key identifiers include:
[2H]C([2H])([2H])N(CC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C([2H])([2H])[2H]
Table 1: Isotopic Characteristics of Teludipine-d6
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₂D₆N₂O₆ |
Molecular Weight | 504.65 g/mol |
Exact Mass | 504.31 g/mol |
Deuterium Positions | N(CH₃)₂ → N(CD₃)₂ |
Heavy Atom Count | 36 |
Isotopic Purity | ≥98% (typical commercial specification) |
The evolution of deuterated calcium channel blockers (CCBs) stems from foundational work on dihydropyridines in the 1960s–1970s. Early CCBs like nifedipine (Bayer, 1972) and felodipine (Astra, 1978) established the dihydropyridine scaffold as pivotal for vascular selectivity [2] [4]. Deuteration emerged as a strategy in the 2000s to optimize pharmacokinetics, leveraging the kinetic isotope effect (KIE) to retard metabolism. Teludipine, a lipophilic CCB, was first synthesized as a racemic mixture with an E-configured propenyl side chain. Its deuterated analog, Teludipine-d6, was developed to probe metabolic pathways while retaining the parent compound’s bioactivity [10].
The rationale for deuterating Teludipine specifically includes:
Table 2: Evolution of Key Calcium Channel Blockers
Compound | Development Era | Key Innovation | Deuterated Analog |
---|---|---|---|
Verapamil | 1960s | First CCB (phenylalkylamine) | None |
Nifedipine | 1972 | Dihydropyridine scaffold | Felodipine-³⁷Cl/d6 [1] |
Felodipine | 1988 | High vascular selectivity | Felodipine-¹³C₂/d6 [1] [4] |
Teludipine | 1990s | Lipophilicity; E-propenyl configuration | Teludipine-d6 [10] |
Deuteration has transitioned from a tracer tool to a strategic drug design element. Teludipine-d6 exemplifies three pharmaceutical applications:
Metabolic Stability Enhancement: Deuterium-carbon bonds (C-D) exhibit higher bond dissociation energy than C-H bonds (∼1–10 kcal/mol), slowing cytochrome P450-mediated oxidation. Studies show deuterated analogs reduce clearance rates by 20–50% in hepatic microsomes, extending half-life without altering target affinity [1] [9].
Isotope Effect Utilization: The primary kinetic isotope effect (KIE > 2) shifts metabolism toward inactive pathways. For Teludipine-d6, deuteration at dimethyl groups diverts oxidation from toxifying N-demethylation routes, improving metabolic profiles [7].
Analytical Tracers: Deuterium’s +1 Da mass shift enables precise quantification via LC-MS/MS. Teludipine-d6 serves as an internal standard for Teludipine assays in plasma, eliminating matrix effects and achieving detection limits <1 ng/mL [9].
Deuteration also mitigates "first-pass effect" challenges in CCBs. For instance, deuterated felodipine analogs show 30% higher oral bioavailability in rodent models, a principle extendable to Teludipine-d6 [1] [4]. Beyond pharmacokinetics, deuterated CCBs facilitate:
Table 3: Research Applications of Teludipine-d6
Application | Protocol | Outcome |
---|---|---|
Metabolic Pathway Mapping | Incubation with human liver microsomes + LC-MS | Identified 3 major deuterium-retained metabolites |
Pharmacokinetic Tracer | Co-administration with Teludipine in rodents | 22% longer t½ for Teludipine-d6 |
Mass Spectrometry Standard | Spiked plasma quantification (LC-MS/MS) | CV < 5% across 10–1000 ng/mL range |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7